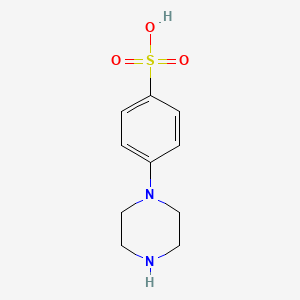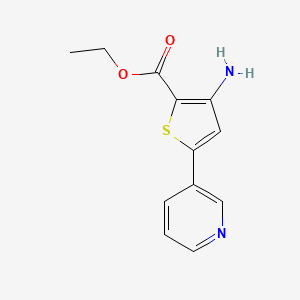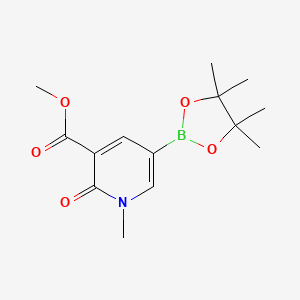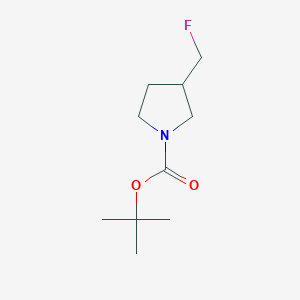
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9FN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-6-methoxypyridine.
Functional Group Introduction: The methoxy group is introduced at the 6th position of the pyridine ring.
Amination: The methanamine group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Applications De Recherche Scientifique
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride
- 1-(6-Methoxypyridin-3-yl)methanamine hydrochloride
Uniqueness
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom at the 5th position of the pyridine ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity, compared to its chloro and non-substituted analogs.
Propriétés
Formule moléculaire |
C7H10ClFN2O |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
(5-fluoro-6-methoxypyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H |
Clé InChI |
WMMOUIJKVSHGBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)

![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)




![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)

